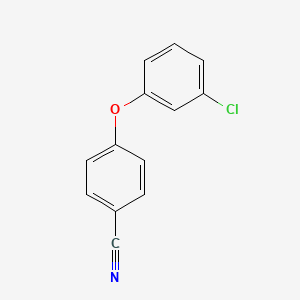

4-(3-Chlorophenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

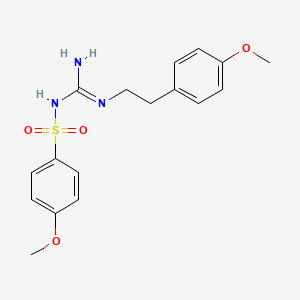

The synthesis of benzonitriles, such as 4-(3-Chlorophenoxy)benzonitrile, involves reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis

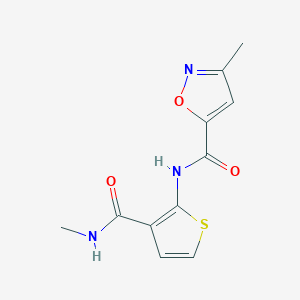

The InChI code for 4-(3-Chlorophenoxy)benzonitrile is 1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H . The InChI key is LLODVKYPISQHCC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(3-Chlorophenoxy)benzonitrile is a solid substance . The compound is white to almost white in color . It has a melting point of 84.0 to 88.0 °C and is soluble in methanol .Applications De Recherche Scientifique

HPLC Measurement in Biological Specimens

Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, aiding in acute poisoning diagnosis. Their method resolves chlorophenoxy/benzonitrile mixtures in various biological specimens, emphasizing its diagnostic utility in medical toxicology (Flanagan & Ruprah, 1989).

Molecular Packing in Solid-State Chemistry

Ojala et al. (2017) explored the crystal structures of several furoxans, including derivatives of benzonitrile, contributing to the understanding of molecular packing in solid-state chemistry. Their findings provide insights into intermolecular interactions and packing properties significant for material sciences (Ojala et al., 2017).

Proton Donors in Electrochemical Studies

Sokolová, Gál, and Valášek (2012) found that chlorinated hydroxybenzonitriles, including chloroxynil and 3-chloro-4-hydroxy-benzonitrile, are efficient proton donors in electrochemical studies in aprotic solution. This highlights their potential application in electrochemistry and material science (Sokolová, Gál, & Valášek, 2012).

Synthesis of Soluble Aromatic Polyesters

Yu, Cai, and Wang (2009) synthesized novel soluble aromatic polyesters with pendant cyano groups using benzonitrile derivatives. This research provides valuable insights into the development of new materials with potential applications in the field of polymer science (Yu, Cai, & Wang, 2009).

Charge-Transfer Dynamics in Photochemistry

Rhinehart, Challa, and McCamant (2012) investigated the charge-transfer dynamics of 4-(Dimethylamino)benzonitrile, contributing to the understanding of photoinduced charge-transfer compounds. This study is significant for research in photochemistry and molecular physics (Rhinehart, Challa, & McCamant, 2012).

Conversion into 3-Aminoindole-2-Carbonitriles

Michaelidou and Koutentis (2009) conducted research on converting 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitriles, adding to the knowledge base in organic chemistry and synthesis (Michaelidou & Koutentis, 2009).

Mécanisme D'action

Pharmacokinetics

- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilic nature .

- Distribution : It is expected to permeate the blood-brain barrier due to its lipophilicity .

- Metabolism : It may undergo metabolism in the liver, potentially involving cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are likely to be excreted in the urine .

Safety and Hazards

4-(3-Chlorophenoxy)benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Propriétés

IUPAC Name |

4-(3-chlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLODVKYPISQHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)